2-(2-Bromophenyl)-2-methylpropanenitrile
Overview
Description
2-(2-Bromophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile typically involves the bromination of 2-methylpropanenitrile followed by a coupling reaction with a phenyl group. One common method is the Suzuki-Miyaura coupling, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include mild temperatures and the presence of a base to neutralize the reaction environment.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include oxidized phenyl derivatives.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various binding interactions, influencing the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
- 2-Bromophenylacetonitrile
- 2-Bromophenylpropionitrile
- 2-Bromophenylbutanenitrile
Comparison: 2-(2-Bromophenyl)-2-methylpropanenitrile is unique due to the presence of a methyl group adjacent to the nitrile group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-06-1 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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